2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine
Description
2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine (CAS: 848398-41-4) is a fused heterocyclic compound featuring a pyrimidine ring fused with a dihydrofuran moiety. It serves as a critical precursor in medicinal chemistry, particularly in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment. For instance, it was utilized as a starting material to develop derivatives with potent activity against drug-resistant HIV strains, achieving a melting point of 241–243°C and a molecular weight of 191.02 g/mol (C₆H₄Cl₂N₂O) . Its synthetic utility is highlighted by high-yield reactions (e.g., 92% yield in DMF with K₂CO₃) and adaptability to functionalization at the 2- and 4-positions, enabling the introduction of pharmacophores like acrylonitrile groups .
Properties
IUPAC Name |
2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c7-5-3-1-11-2-4(3)9-6(8)10-5/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAAHQVXMZLMQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630831 | |
| Record name | 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848398-41-4 | |
| Record name | 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Protocol
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Starting Material : A precursor compound (500 mg, 3.25 mmol) is dissolved in phosphorus oxychloride (30 mL).
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Catalyst Addition : Dimethyl aniline (500 mg, 4.13 mmol) is introduced at 0°C.
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Reaction Conditions : The mixture is refluxed for 12 hours under inert atmosphere.
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Workup : The solvent is removed under reduced pressure, and the residue is poured into ice (100 g).
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Purification : Extraction with dichloromethane (3 × 50 mL), followed by silica gel chromatography (hexane/ethyl acetate), yields the target compound.
Key Data
| Parameter | Value |
|---|---|
| Yield | 49% |
| Temperature | Reflux (165°C) |
| Time | 12 hours |
| Purification Method | Silica gel chromatography |
This method is notable for its simplicity but requires careful handling of corrosive reagents.
Nucleophilic Substitution with Di-n-Propylamine
Substitution reactions at the chlorine positions of the pyrimidine ring enable functionalization. A two-step protocol involving triethylamine (TEA) and di-n-propylamine demonstrates high efficiency.
Reaction Protocol
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Initial Step : this compound (757 mg) is dissolved in tetrahydrofuran (4 mL) under argon.
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Amine Addition : Triethylamine (1.4 mL) and di-n-propylamine (1.3 mL) are added dropwise at 0°C.
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Stirring : The mixture is stirred for 4 hours at room temperature.
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Workup : The reaction is quenched with 10% citric acid, extracted with ethyl acetate, and washed with sodium bicarbonate.
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Purification : Column chromatography (hexane/ethyl acetate, 9:1) yields the substituted product.
Key Data
| Parameter | Value |
|---|---|
| Yield | Not explicitly stated |
| Temperature | 0°C → room temperature |
| Time | 4 hours |
| Purification Method | Column chromatography |
This method highlights the compound’s reactivity toward secondary amines, enabling derivative synthesis.
Large-Scale Industrial Synthesis
Industrial production prioritizes cost-effectiveness and scalability. A representative protocol involves phenylphosphonic dichloride as a cyclizing agent.
Reaction Protocol
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Starting Material : A precursor (15.7 g) is combined with phenylphosphonic dichloride (16.1 mL) under argon.
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Heating : The mixture is stirred at 135°C for 6 hours, then at 165°C for 30 minutes.
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Cooling and Quenching : The reaction is cooled and poured into ice-water (100 mL).
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Extraction : Ethyl acetate (100 mL) is used to extract the product.
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Purification : The organic layer is washed with sodium bicarbonate, dried, and concentrated.
Key Data
| Parameter | Value |
|---|---|
| Yield | Not explicitly stated |
| Temperature | 135°C → 165°C |
| Time | 6.5 hours |
| Purification Method | Liquid-liquid extraction |
This method is suited for kilogram-scale synthesis but requires precise temperature control.
Coupling with Indazol-5-Amine
Functionalization via coupling reactions expands the compound’s utility in medicinal chemistry. A protocol using sodium carbonate in ethanol demonstrates moderate yields.
Reaction Protocol
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Reaction Setup : this compound (1.00 g, 5.30 mmol) and indazol-5-amine (711 mg, 5.3 mmol) are dissolved in ethanol (30 mL).
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Base Addition : Sodium carbonate (1.70 g, 15.8 mmol) is introduced.
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Stirring : The mixture is stirred at 15°C for 12 hours.
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Workup : The solvent is removed, and the residue is dissolved in ethyl acetate.
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Purification : Washing with water and drying yields the product.
Key Data
| Parameter | Value |
|---|---|
| Yield | 38.3% |
| Temperature | 15°C |
| Time | 12 hours |
| Purification Method | Solvent extraction |
This method is critical for generating biologically active derivatives but suffers from low yields.
Microwave-Assisted Synthesis
Emerging techniques like microwave irradiation reduce reaction times. A protocol using potassium carbonate in DMF achieves high efficiency.
Reaction Protocol
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Reaction Setup : A precursor (0.05 g, 0.167 mmol) and this compound (0.055 g, 0.288 mmol) are combined in DMF (3 mL).
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Base Addition : Potassium carbonate (0.231 g, 1.670 mmol) is added.
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Microwave Irradiation : The mixture is heated at 90°C for 2 hours.
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Purification : Reverse-phase HPLC (MeCN/water, 0.1% TFA) yields the product.
Key Data
| Parameter | Value |
|---|---|
| Yield | 68% |
| Temperature | 90°C |
| Time | 2 hours |
| Purification Method | Reverse-phase HPLC |
This method highlights the potential of green chemistry principles in reducing reaction times.
Comparative Analysis of Methods
The table below summarizes key metrics across different preparation methods:
| Method | Yield | Temperature Range | Time | Key Reagents |
|---|---|---|---|---|
| Phosphorus Oxychloride | 49% | 0°C → 165°C | 12 hours | POCl₃, dimethyl aniline |
| Di-n-Propylamine | N/A | 0°C → 25°C | 4 hours | TEA, di-n-propylamine |
| Industrial Synthesis | N/A | 135°C → 165°C | 6.5 hours | Phenylphosphonic chloride |
| Indazol-5-Amine Coupling | 38.3% | 15°C | 12 hours | Na₂CO₃ |
| Microwave-Assisted | 68% | 90°C | 2 hours | K₂CO₃, DMF |
Challenges and Optimization Strategies
Yield Limitations
Low yields in methods like the indazol-5-amine coupling (38.3%) stem from competing side reactions. Strategies to mitigate this include:
Purification Complexities
Silica gel chromatography remains the most common purification method but is time-consuming. Alternatives include:
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dechlorinated products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation, typically involving temperatures between 0°C and 150°C .
Major Products Formed
Major products formed from these reactions include substituted pyrimidines, furo-pyrimidine derivatives, and various heterocyclic compounds with potential biological activity .
Scientific Research Applications
Antiviral Activity
One of the most promising applications of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine derivatives is their role as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. Research has shown that specific derivatives exhibit potent antiviral activity against resistant strains of HIV-1. For instance, compounds derived from this scaffold demonstrated effective inhibition against the K103N/Y181C double mutation strain, which is known for its resistance to standard NNRTIs .
Table 1: Antiviral Potency of Selected Derivatives
| Compound | EC50 (nM) | IC50 (μM) | Activity Against Resistant Strains |
|---|---|---|---|
| 14b | 5.79-28.3 | 0.14-0.15 | Effective against F227L/V106A |
| 16c | 2.85-18.0 | Not specified | Effective against K103N/Y181C |
Antitumor Activity
This compound derivatives have also been studied for their anticancer properties. These compounds have shown efficacy in inhibiting cancer cell proliferation in vitro across various cancer cell lines. Molecular docking studies reveal that these compounds can effectively bind to proteins involved in cancer progression, suggesting their potential as therapeutic agents in oncology .
Crop Protection
In addition to its medicinal applications, there is ongoing research into the use of this compound in agrochemistry for crop protection and pest management. Its unique chemical structure allows it to act as a potential herbicide or pesticide by targeting specific biological pathways in pests and weeds.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several methodologies that allow for the modification of its structure to enhance biological activity. Structure-activity relationship (SAR) studies have identified key features that influence the potency and selectivity of these compounds against various biological targets.
Table 2: Synthesis Methods and Yields
| Methodology | Yield (%) | Key Features |
|---|---|---|
| Nucleophilic Substitution | 56 | Effective for introducing functional groups |
| Condensation Reactions | Variable | Allows for diverse derivative formation |
Case Study 1: Development of NNRTIs
A study focused on the design and synthesis of dihydrofuro[3,4-d]pyrimidine derivatives highlighted their potential as NNRTIs for HIV treatment. The study reported that certain derivatives exhibited significantly improved activity against resistant strains compared to existing drugs like Etravirine (ETR) and Rilpivirine (RPV). The SAR analysis revealed that modifications at specific positions enhanced binding affinity to the reverse transcriptase enzyme .
Case Study 2: Anticancer Efficacy
Another research effort investigated the anticancer properties of derivatives based on this compound structure. The findings indicated that certain modifications led to increased cytotoxicity against various cancer cell lines while maintaining low toxicity in normal cells. This balance is crucial for developing safe therapeutic agents .
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Methyl-Substituted Derivatives
- 2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine (CAS: 1429309-52-3): The addition of a methyl group at the 7-position increases the molecular weight to 205.04 g/mol (C₇H₆Cl₂N₂O) and alters physicochemical properties, such as predicted density (1.383 g/cm³) and pKa (-3.37). This derivative requires storage under inert gas (N₂/Ar) at 2–8°C due to enhanced sensitivity compared to the parent compound .
Thieno[3,4-d]pyrimidine Analogues
Replacing the oxygen atom in the fused ring with sulfur yields 2,4-dichloro-5,7-dihydrothieno[3,4-d]pyrimidine (CAS: 74901-71-6, C₆H₄Cl₂N₂S, MW: 207.08 g/mol). The sulfur atom enhances electron-richness, which may influence binding interactions in biological systems.
Heterocyclic Variants with Distinct Core Structures
Pyrazolo[3,4-d]pyrimidines
- 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS: N/A): This class replaces the furan ring with a pyrazole, altering hydrogen-bonding capabilities. For example, compound 44 (3-(4-chlorophenyl)-4-amino-1-β-D-ribofuranosylpyrazolo[3,4-d]pyrimidine) exhibits potent anti-Trypanosoma cruzi activity (EC₅₀ < 64 µM) without cytotoxicity, contrasting with the HIV-targeted furopyrimidines . Modifications at the 7-position in pyrazolo derivatives often reduce activity, underscoring structural specificity .
Pyrido[3,4-d]pyrimidines
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS: 1059735-34-0, C₁₄H₁₃Cl₂N₃, MW: 294.18 g/mol): The pyrido ring introduces a nitrogen atom, increasing basicity and altering solubility. This derivative’s storage requirements (inert atmosphere, 2–8°C) and warning labels (H302, H315) suggest distinct handling needs compared to furopyrimidines .
Physicochemical and Commercial Considerations
- Solubility and Reactivity : The target compound’s derivatives, such as those with acrylonitrile substituents, exhibit modified solubility in polar aprotic solvents (e.g., DMSO, THF) critical for coupling reactions .
- Commercial Availability : The parent compound and its methyl-substituted variant are commercially accessible (e.g., CymitQuimica Ref: 10-F210119; BLD Pharm Ltd. Catalog: BD289880), with pricing tiers reflecting scale (e.g., 5g for €175) .
Biological Activity
Overview
2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine is a heterocyclic compound with the molecular formula . It features a fused furo-pyrimidine ring system and has gained attention for its potential biological activities, particularly as an inhibitor of various enzymes involved in cancer progression and inflammation. This compound primarily targets bromodomain-containing protein 4 (BRD4), which is implicated in several cancers including leukemia and glioblastoma.
Target Protein: BRD4
- Inhibition Role : this compound acts as a potent inhibitor of BRD4. This inhibition disrupts BRD4-mediated gene transcription, influencing cellular processes such as the cell cycle and apoptosis .
Biochemical Pathways Affected
- The compound's action leads to alterations in gene expression related to cell proliferation and survival pathways. It has been shown to affect transcription factors that play crucial roles in cancer cell growth and metastasis.
Pharmacological Applications
Research indicates that this compound has significant implications in medicinal chemistry:
- Cancer Treatment : Its ability to inhibit BRD4 makes it a candidate for the development of anti-cancer therapies. Studies have demonstrated its efficacy against various cancer cell lines in vitro .
- Antiviral Activity : Recent studies have explored derivatives of this compound as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. For instance, derivatives showed promising EC50 values against resistant strains of HIV-1, indicating a strong potential for therapeutic use .
Research Findings and Case Studies
Several studies have documented the biological activities and potential applications of this compound:
Case Study: Antiviral Activity
In a study focusing on the synthesis of dihydrofuro[3,4-d]pyrimidine derivatives, compounds derived from this compound were tested against HIV-1. Notably, compounds exhibited IC50 values around , indicating strong enzyme inhibitory activity against reverse transcriptase .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step heterocyclic reactions. For example, chlorination of precursor dihydrofuropyrimidines using POCl₃ under reflux (120°C, 6–8 hours) is common. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product . Yield optimization requires precise stoichiometric control of reagents (e.g., 2.5 eq POCl₃) and inert gas protection to prevent hydrolysis .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodology : Use a combination of spectral techniques:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., chlorine at C2/C4, dihydrofuran ring protons at δ 4.2–5.1 ppm) .
- Mass Spectrometry : High-resolution MS (ESI+) to validate molecular weight (m/z 191.015 for [M+H]⁺) .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine decomposition temperatures (>300°C) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Use PPE (gloves, goggles), fume hoods, and avoid inhalation/contact. Waste must be segregated and stored in halogen-resistant containers due to chlorine content. Neutralization with alkaline solutions (e.g., 10% NaOH) before disposal is recommended .
Advanced Research Questions
Q. How do substituent modifications (e.g., replacing chlorine with other halogens) affect the compound’s reactivity and biological activity?
- Methodology : Perform systematic SAR studies:
- Synthetic Variations : Replace Cl with Br or F using NaBr/NaF under Ullmann-type coupling conditions .
- Biological Assays : Test modified derivatives for kinase inhibition (e.g., EGFR or CDK2) via fluorescence polarization assays .
- Data Interpretation : Fluorinated analogues often show enhanced metabolic stability but reduced electrophilicity compared to chlorinated derivatives .
Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?
- Methodology :
- Reproducibility Checks : Validate synthesis/purification steps across labs (e.g., recrystallization solvents like ethanol vs. acetonitrile) .
- Advanced Characterization : Single-crystal X-ray diffraction to resolve ambiguities in dihydrofuran ring conformation .
- Database Cross-Referencing : Compare with JECFA, FCC, or NIST spectral libraries to identify outliers .
Q. How can computational chemistry guide the design of derivatives targeting specific enzymes?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with active sites (e.g., CXCR2 chemokine receptor). Focus on π-π stacking with pyrimidine rings and hydrogen bonding with chlorine substituents .
- DFT Calculations : Calculate Fukui indices to predict electrophilic attack sites for functionalization .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?
- Methodology :
- Catalytic Asymmetry : Employ chiral catalysts (e.g., (R)-BINAP/Pd) for stereocontrol during dihydrofuran ring formation .
- Process Analytical Technology (PAT) : Use in-situ FTIR to monitor reaction progress and minimize racemization .
Key Research Recommendations
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
